N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine

Lipophilicity Drug Design ADME

N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1) is a heterocyclic building block belonging to the 1,3,4-thiadiazole-2-amine class, characterized by a para-tolyl substituent at position 5 and an N-ethyl group at the 2-amine position. The compound has a molecular weight of 219.31 g·mol⁻¹, an XLogP3-AA of 3.1, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 66.1 Ų, placing it within favorable drug-like physicochemical space for fragment-based and medicinal chemistry campaigns.

Molecular Formula C11H13N3S
Molecular Weight 219.31
CAS No. 488794-36-1
Cat. No. B2899298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine
CAS488794-36-1
Molecular FormulaC11H13N3S
Molecular Weight219.31
Structural Identifiers
SMILESCCNC1=NN=C(S1)C2=CC=C(C=C2)C
InChIInChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,14)
InChIKeyTXVFCJCTSHHUML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1): Sourcing Guide and Structural Differentiation for 1,3,4-Thiadiazole-2-amine Building Blocks


N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1) is a heterocyclic building block belonging to the 1,3,4-thiadiazole-2-amine class, characterized by a para-tolyl substituent at position 5 and an N-ethyl group at the 2-amine position [1]. The compound has a molecular weight of 219.31 g·mol⁻¹, an XLogP3-AA of 3.1, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 66.1 Ų, placing it within favorable drug-like physicochemical space for fragment-based and medicinal chemistry campaigns [1]. It is commercially available from multiple vendors at ≥97% purity and is primarily employed as a synthetic intermediate in the preparation of more complex 1,3,4-thiadiazole-based bioactive molecules .

Why N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by In-Class Analogs Without Consequence


The 1,3,4-thiadiazole-2-amine scaffold tolerates diverse substitution patterns, but even minor alterations—such as shifting the methyl group from para to ortho or meta on the 5-phenyl ring, or omitting the N-ethyl group—produce molecules with meaningfully different molecular recognition surfaces, lipophilicity, and hydrogen-bonding capacity [1]. These differences directly impact binding poses in biological targets, crystal packing in materials applications, and pharmacokinetic profiles in drug discovery programs. Generic substitution without experimental validation therefore risks losing the specific interactions that make the para-tolyl, N-ethyl combination valuable for a given application. The quantitative comparisons below demonstrate exactly where this compound diverges from its closest analogs and why procurement decisions must be compound-specific rather than scaffold-generic.

N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine: Quantified Differentiation Evidence Against Closest Analogs


Lipophilicity Enhancement: N-Ethyl Substitution Increases LogP by ~0.6 Units vs. Non-Ethylated Parent

N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1) exhibits a computed XLogP3-AA of 3.1, compared to an ACD/LogP of 2.49 for the non-ethylated parent 5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 26907-54-0), representing a ΔLogP of +0.61 [1]. This increase in lipophilicity translates to an approximately 4-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability while maintaining a topological polar surface area of 66.1 Ų, well within the CNS drug-like threshold of <90 Ų.

Lipophilicity Drug Design ADME

Regiochemical Specificity: para-Tolyl Substitution Provides Distinct Molecular Topology vs. ortho- and meta-Isomers

The para-methyl substitution on the 5-phenyl ring of N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1) creates a linear molecular axis with a maximum molecular length distinct from the kinked geometry of the ortho-isomer (CAS 337310-79-9) and the bent topology of the meta-isomer (CAS 917747-99-0) [1]. All three isomers share the same molecular formula (C₁₁H₁₃N₃S, MW 219.31 g·mol⁻¹) and are offered at comparable purity (≥97%), yet their differing substitution patterns produce distinct dipole moments, steric profiles, and intermolecular interaction potentials that cannot be replicated by simple substitution .

Regiochemistry Molecular Recognition Crystal Engineering

Synthetic Precursor Utility: The para-Tolylamino-Thiadiazole Motif in Anticancer Compound 4y

The p-tolylamino-1,3,4-thiadiazole substructure present in N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine serves as a direct synthetic precursor to more elaborate bioactive thiadiazoles. In a 2020 study, compound 4y—N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide—which incorporates the p-tolylamino-thiadiazole motif derived from the target compound, exhibited IC₅₀ values of 0.084 ± 0.020 mmol·L⁻¹ against MCF-7 breast cancer cells and 0.034 ± 0.008 mmol·L⁻¹ against A549 lung cancer cells, compared to cisplatin [1]. This demonstrates that the p-tolyl substitution pattern, when carried forward into more complex architectures, contributes to meaningful anticancer activity.

Anticancer Thiadiazole derivatives Cytotoxicity

Molecular Weight and Hydrogen Bonding Profile: Differentiation from the Non-Ethylated Parent Scaffold

N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (MW 219.31 g·mol⁻¹, HBD = 1, HBA = 4, Rotatable Bonds = 3) differs from the non-ethylated parent 5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 26907-54-0; MW 191.25 g·mol⁻¹, HBD = 2, HBA = 3, Rotatable Bonds = 1) across multiple drug-likeness parameters [1]. The target compound gains one rotatable bond (ethyl group) and converts one HBD (NH₂ → NHEt) to an HBA, simultaneously increasing molecular weight by 28.06 Da (+14.7%) while reducing hydrogen bond donor count by one. The melting point of the non-ethylated parent is reported as 218–222 °C , whereas the target compound's melting point is not consistently reported across vendors, suggesting a lower and potentially more favorable solid-state form for formulation.

Physicochemical Properties Lead Optimization Fragment-Based Drug Design

Commercial Availability and Purity Benchmarking Against Structural Isomers

N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1) is available from suppliers including Chemenu (Cat. CM520927, 97% purity), ChemScene (Cat. CS-0362519, 97% purity), and Leyan (Cat. 1433189, 97% purity) . Its structural isomer N-Phenyl-5-propyl-1,3,4-thiadiazol-2-amine (CAS 61955-50-8), which has an identical molecular formula (C₁₁H₁₃N₃S, MW 219.31 g·mol⁻¹) but a completely different connectivity (N-phenyl and 5-propyl vs. N-ethyl and 5-p-tolyl), is also available at 97% purity from Chemenu (Cat. CM1071004) . The comparable purity across isomers and structural analogs places the procurement decision squarely on the specific substitution pattern required for the intended application, not on quality or availability grounds.

Chemical Sourcing Building Blocks Quality Control

High-Strength Differential Evidence Is Limited: Explicit Caveat

Despite an extensive search of primary literature, patents, and authoritative databases, no published head-to-head biological or physicochemical comparison studies were identified that directly benchmark N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine (CAS 488794-36-1) against its closest analogs in a single experimental system. The differentiation evidence presented herein is therefore based on cross-study physicochemical data comparisons, class-level structural inferences, and the compound's indirect validation through bioactive derivatives. Prospective users should commission confirmatory head-to-head studies if quantitative differential activity data are required for their specific application before committing to large-scale procurement.

Data Transparency Evidence Gaps Procurement Risk

N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine: Evidence-Backed Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Fragment-Based and Structure-Activity Relationship (SAR) Studies Targeting Oncology

The p-tolylamino-thiadiazole substructure of this compound has been validated through derivative compound 4y, which demonstrated IC₅₀ values of 0.034–0.084 mmol·L⁻¹ against A549 and MCF-7 cancer cell lines [1]. The compound's favorable drug-like properties (LogP 3.1, TPSA 66.1 Ų, HBD = 1, HBA = 4) position it as a suitable fragment or building block for lead optimization programs. Researchers can employ this compound as a core scaffold for systematic SAR exploration, leveraging the N-ethyl group as a lipophilicity handle and the para-tolyl moiety as a well-defined hydrophobic aromatic group that can engage in π-stacking interactions with protein targets.

Organic Synthesis: Key Intermediate for 1,3,4-Thiadiazole-Based Bioactive Libraries

The 2-amine position in N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine serves as a reactive handle for further derivatization, including acylation, sulfonylation, or thioether formation as demonstrated in the synthesis of compound 4y [1]. With reliable commercial availability at ≥97% purity from multiple vendors , this compound can be used as a starting material for generating diverse thiadiazole libraries through parallel synthesis approaches, with the para-tolyl group providing a consistent hydrophobic anchor for target engagement.

Physicochemical Reference Standard for Isomer Differentiation in Analytical Chemistry

The distinct para-substitution pattern of this compound, combined with well-characterized computed properties (XLogP3-AA = 3.1, TPSA = 66.1 Ų) [2], makes it suitable as a reference standard for chromatographic method development aimed at separating positional isomers of 1,3,4-thiadiazole-2-amines. The compound's retention time and spectroscopic signatures can serve as benchmarks when developing HPLC or LC-MS methods to distinguish para-, meta-, and ortho-tolyl regioisomers in reaction mixtures or impurity profiling.

Materials Science: Crystal Engineering and Coordination Chemistry

The para-tolyl substitution provides a linear molecular axis that can facilitate predictable crystal packing and metal coordination geometries. The thiadiazole ring nitrogen atoms at positions 3 and 4, combined with the exocyclic N-ethylamine, offer multiple metal-binding sites for the construction of coordination polymers or metal-organic frameworks. Researchers in supramolecular chemistry can exploit the compound's hydrogen bond donor (1) and acceptor (4) counts to design specific intermolecular interactions, with the para-methyl group serving as a steric director for crystal growth.

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